4,6-Dibromo-2,3-difluoroiodobenzene
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Overview
Description
4,6-Dibromo-2,3-difluoroiodobenzene is an organic compound with the molecular formula C6HBr2F2I and a molecular weight of 397.78 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,6-Dibromo-2,3-difluoroiodobenzene typically involves halogenation reactions. One common method is the bromination of 2,3-difluoroiodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination . Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,6-Dibromo-2,3-difluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dehalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
Scientific Research Applications
4,6-Dibromo-2,3-difluoroiodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism by which 4,6-Dibromo-2,3-difluoroiodobenzene exerts its effects depends on the specific application. In chemical reactions, the presence of multiple halogen atoms can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing effects of the fluorine atoms can make the benzene ring more susceptible to nucleophilic attack, while the bulky iodine atom can provide steric hindrance that affects the reaction pathway . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions .
Comparison with Similar Compounds
4,6-Dibromo-2,3-difluoroiodobenzene can be compared with other halogenated aromatic compounds, such as:
2,4-Difluoroiodobenzene: This compound lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,4-Dibromo-3,5-difluoroiodobenzene: Similar in structure but with different positions of the bromine and fluorine atoms, which can affect its reactivity and applications.
4-Bromo-2,3-difluoroiodobenzene: Contains only one bromine atom, which can lead to different chemical behavior and reactivity compared to this compound.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which provides distinct reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C6HBr2F2I |
---|---|
Molecular Weight |
397.78 g/mol |
IUPAC Name |
1,5-dibromo-2,3-difluoro-4-iodobenzene |
InChI |
InChI=1S/C6HBr2F2I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
InChI Key |
OVKOMMGTSZGNEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)F)F)Br |
Origin of Product |
United States |
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